

Application Notes and Protocols: Reactions of the Nitrile Group in Isoxazole-3-carbonitrile

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Compound of Interest

Compound Name: *Isoxazole-3-carbonitrile*

Cat. No.: *B1322572*

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Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities. **Isoxazole-3-carbonitrile** is a key intermediate, with the nitrile group offering a versatile handle for synthetic transformations. The ability to selectively and efficiently convert the nitrile moiety into other functional groups is crucial for the development of novel isoxazole-based therapeutic agents. These application notes provide a detailed overview of key reactions of the nitrile group in **isoxazole-3-carbonitrile**, including hydrolysis, reduction, cycloaddition, and amidine formation. The provided protocols are intended to serve as a guide for researchers in the synthesis and derivatization of this important heterocyclic building block.

Key Reactions of the Nitrile Group

The electron-withdrawing nature of the isoxazole ring influences the reactivity of the C3-nitrile group, making it susceptible to a range of chemical transformations. The primary reactions discussed herein are:

- Hydrolysis: Conversion of the nitrile to a carboxamide or a carboxylic acid.
- Reduction: Transformation of the nitrile to a primary amine.
- [3+2] Cycloaddition: Reaction with azides to form a tetrazole ring.

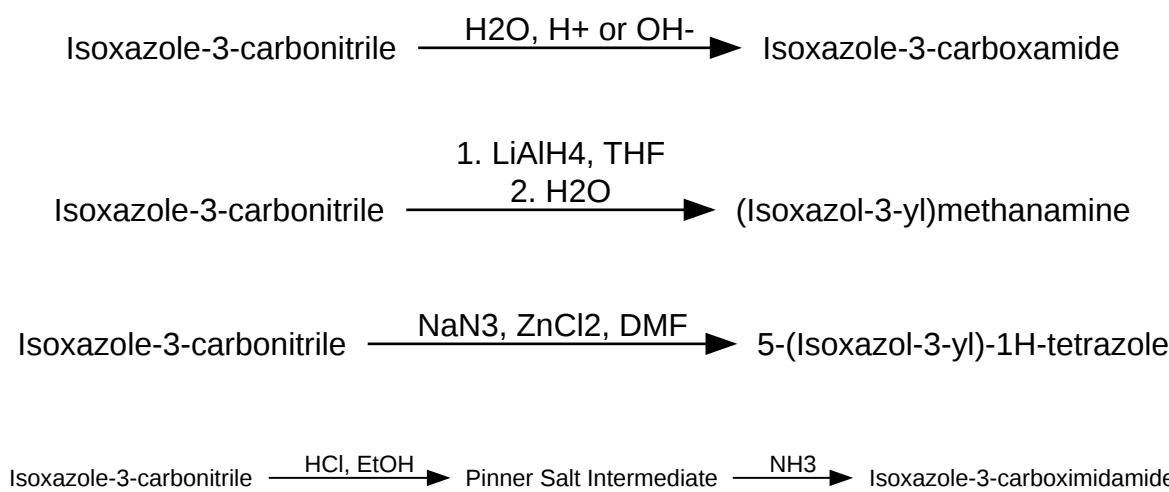
- Amidine Formation: Conversion of the nitrile to a carboximidamide.

These reactions provide access to a variety of functional groups that can significantly modulate the physicochemical and pharmacological properties of the parent isoxazole molecule.

Hydrolysis of Isoxazole-3-carbonitrile to Isoxazole-3-carboxamide

Application: The hydrolysis of **isoxazole-3-carbonitrile** to isoxazole-3-carboxamide is a fundamental transformation in the synthesis of isoxazole-based drug candidates. The resulting carboxamide can act as a key intermediate for further functionalization or be the final bioactive molecule itself, as the amide group can participate in crucial hydrogen bonding interactions with biological targets.

Reaction Scheme:



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